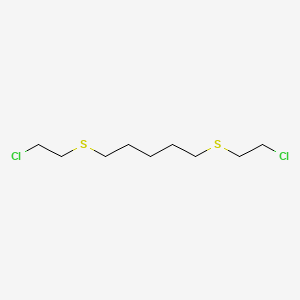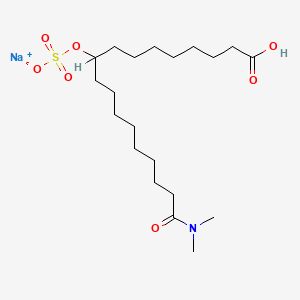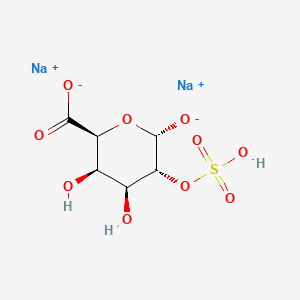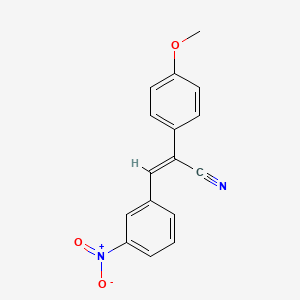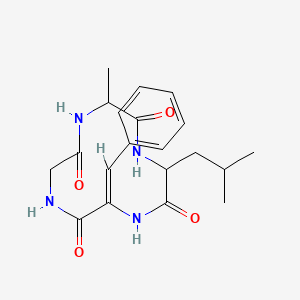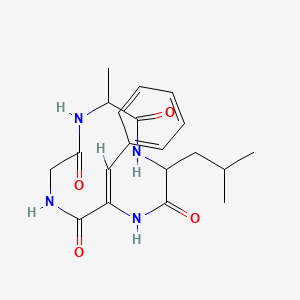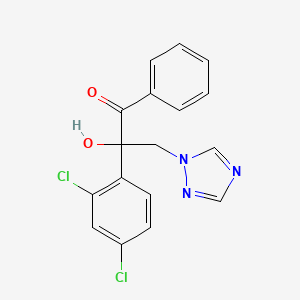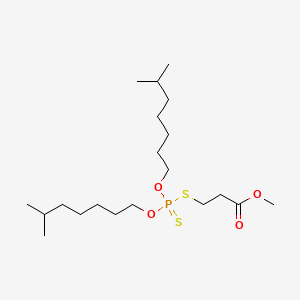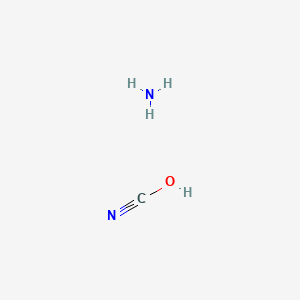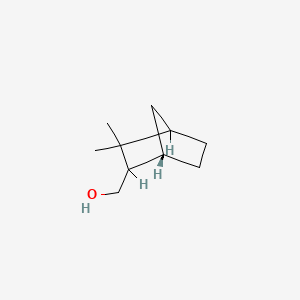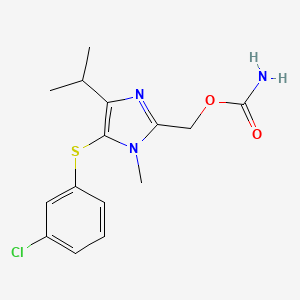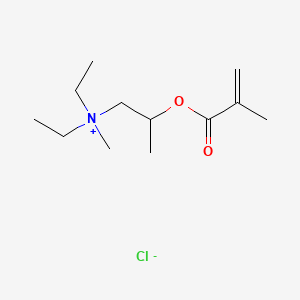
Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C12H24ClNO2. It is known for its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride typically involves the reaction of diethylmethylamine with 2-methyl-1-oxoallyl chloride in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction mixture is subjected to purification steps such as distillation, crystallization, and filtration to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo nucleophilic substitution reactions to form new quaternary ammonium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide and potassium cyanide are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as different quaternary ammonium salts and amines .
Scientific Research Applications
Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound serves as an antimicrobial agent in various biological studies.
Medicine: It is explored for its potential use in drug delivery systems and as a disinfectant.
Mechanism of Action
The mechanism of action of Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride involves its interaction with cellular membranes, leading to disruption of membrane integrity and subsequent cell lysis. This is particularly effective against microbial cells, making it a potent antimicrobial agent. The compound targets specific molecular pathways involved in cell membrane synthesis and maintenance .
Comparison with Similar Compounds
Similar Compounds
- Benzyldimethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride
- Benzyldimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
Uniqueness
Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride stands out due to its unique combination of diethylmethylamine and 2-methyl-1-oxoallyl groups, which confer specific chemical and biological properties. Its effectiveness as an antimicrobial agent and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
71085-11-5 |
|---|---|
Molecular Formula |
C12H24ClNO2 |
Molecular Weight |
249.78 g/mol |
IUPAC Name |
diethyl-methyl-[2-(2-methylprop-2-enoyloxy)propyl]azanium;chloride |
InChI |
InChI=1S/C12H24NO2.ClH/c1-7-13(6,8-2)9-11(5)15-12(14)10(3)4;/h11H,3,7-9H2,1-2,4-6H3;1H/q+1;/p-1 |
InChI Key |
HKPRSSWULXYHGA-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CC(C)OC(=O)C(=C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


